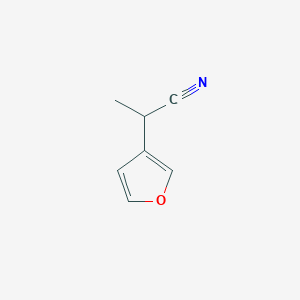

2-(Furan-3-yl)propanenitrile

CAS No.:

Cat. No.: VC18294653

Molecular Formula: C7H7NO

Molecular Weight: 121.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO |

|---|---|

| Molecular Weight | 121.14 g/mol |

| IUPAC Name | 2-(furan-3-yl)propanenitrile |

| Standard InChI | InChI=1S/C7H7NO/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,1H3 |

| Standard InChI Key | HBBZQQORVKTTQU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#N)C1=COC=C1 |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

2-(Furan-3-yl)propanenitrile (IUPAC name: 3-(furan-3-yl)propanenitrile) is a nitrile derivative featuring a furan heterocycle substituted at the 3-position. The compound’s molecular formula is C₇H₇NO, with a molecular weight of 121.14 g/mol . Its structural uniqueness arises from the juxtaposition of the electron-rich furan ring and the electron-withdrawing nitrile group, creating a polarized system amenable to diverse chemical transformations.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇NO | |

| Molecular Weight | 121.14 g/mol | |

| SMILES Notation | C1=COC(=C1)CCC#N | |

| InChI Key | VHTUKWXCIFHXKN-UHFFFAOYSA-N |

Spectral Characterization

Nuclear magnetic resonance (NMR) studies of analogous furan-containing nitriles reveal distinct spectral patterns. For example, 3-(furan-2-yl)propanenitrile derivatives exhibit characteristic -NMR signals at δ 7.4–7.6 ppm (furan protons) and δ 2.5–3.0 ppm (methylene groups adjacent to the nitrile) . While direct spectral data for the 3-furyl isomer remains unpublished, computational models predict similar electronic environments.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of furylpropanenitriles typically follows two primary pathways:

-

Knoevenagel Condensation: Furfural derivatives react with malononitrile in acidic media, yielding α,β-unsaturated nitriles that undergo subsequent hydrogenation .

-

Nucleophilic Substitution: Halogenated furans react with cyanoethyl Grignard reagents, as demonstrated in the synthesis of 2-[3-(methoxymethyl)furan-2-yl]propanenitrile .

Advanced Functionalization

Recent work in superacid-mediated reactions (e.g., CF₃SO₃H) enables direct hydroarylation of 3-(furan-2-yl)propenoic acids, producing branched nitriles with arene substituents . This method achieves yields >70% for electron-rich aromatic systems, though the 3-furyl variant remains untested.

Table 2: Comparative Yields in Furan-Nitrile Syntheses

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| Furfural + malononitrile | 3-(furan-2-yl)propenenitrile | 85 | H₂SO₄, EtOH, Δ |

| 5-HMF + CH₂(CN)₂ | 3-(5-methylfuran-2-yl)propanenitrile | 78 | TfOH, -10°C |

Biological Activities and Applications

Antimicrobial Properties

Structural analogs demonstrate significant bioactivity. 3-Aryl-3-(furan-2-yl)propanoic acid derivatives exhibit:

-

64 µg/mL MIC against Candida albicans

-

Broad-spectrum inhibition of Escherichia coli and Staphylococcus aureus

The nitrile group enhances membrane permeability, while the furan ring participates in π-stacking interactions with microbial enzymes.

Challenges and Future Directions

Current limitations in 2-(furan-3-yl)propanenitrile research include:

-

Limited commercial availability (CID 10057493 refers to the 2-furyl isomer)

-

Sparse spectral data for the 3-positional isomer

-

Uncharted metabolic pathways and toxicity profiles

Proposed research priorities:

-

Development of regioselective furan functionalization techniques

-

High-throughput screening for anticancer and antiviral applications

-

Computational modeling of nitrile-furan pharmacophores

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume